2,5-Dibromo-3-(methoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxycarbonyl group is attached at the 3rd position
Vorbereitungsmethoden
The synthesis of 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of methyl benzoate to introduce bromine atoms at the desired positions. This is followed by esterification and subsequent hydrolysis to yield the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material can be effective, involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Chemischer Reaktionen
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the methoxycarbonyl group into other functional groups. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can vary, but often include interactions with cellular signaling mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
2,5-Dibromobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxycarbonyl group, which alters its reactivity and applications.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom, used in the synthesis of SGLT2 inhibitors for diabetes therapy
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H6Br2O4 |
---|---|
Molekulargewicht |
337.95 g/mol |
IUPAC-Name |
2,5-dibromo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6Br2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
ZESDMBXLAMGLFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.